(2-Phenoxyethyl)hydrazine

Beschreibung

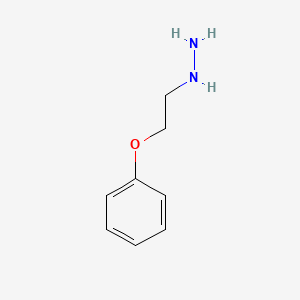

(2-Phenoxyethyl)hydrazine (CAS: 4230-21-1) is a hydrazine derivative featuring a phenoxyethyl group (-CH₂CH₂OPh) attached to the hydrazine (-NH-NH₂) backbone. This compound is commonly used as a precursor in synthesizing hydrazones, heterocycles, and pharmaceutical intermediates. Its hydrochloride salt, this compound hydrochloride, is commercially available and utilized in organic synthesis due to its reactivity in condensation reactions with carbonyl groups . Key identifiers include the molecular formula C₈H₁₂N₂O and ChemSpider ID 26172 .

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenoxyethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBFZMPFQQOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903109 | |

| Record name | NoName_3703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Phenoxyethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

Phenoxyacetic Acid and Hydrazine Hydrate Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Phenoxyethyl)hydrazine undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation can lead to the formation of corresponding azides or other oxidized derivatives.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Products: Reduction can yield amines or other reduced forms of the compound.

-

Substitution

Reagents: Various nucleophiles or electrophiles depending on the desired substitution.

Conditions: Often performed in polar solvents at moderate temperatures.

Products: Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Phenoxyethyl)hydrazine has several applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the development of novel hydrazine-based compounds with potential applications in materials science.

-

Biology

- Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

- Utilized in the synthesis of biologically active molecules for drug discovery.

-

Medicine

- Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

- Studied as a precursor for the development of pharmaceuticals targeting specific biological pathways.

-

Industry

- Used in the production of specialty chemicals and polymers.

- Applied in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism by which (2-Phenoxyethyl)hydrazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzyme activity, disruption of metabolic pathways, and induction of oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

(a) Phenylethyl vs. Phenoxyethyl Hydrazines

- (2-Phenylethyl)hydrazine dihydrochloride (CAS: 16904-30-6): Replaces the oxygen atom in the phenoxyethyl group with a methylene (-CH₂-) bridge. Applications include antidepressant drug synthesis (e.g., phenelzine analogs) .

- (2-Methoxyethyl)hydrazine hydrochloride (CAS: 936249-35-3): Substitutes the phenoxy group with a methoxy (-OCH₃) group. The smaller substituent may improve solubility in polar solvents compared to (2-Phenoxyethyl)hydrazine .

(b) Hydrazones and Heterocyclic Derivatives

- 4-(3-Nitrophenyl)thiazol-2-ylhydrazones (Compounds 20–21): Incorporate a thiazole ring and nitro group, enhancing π-π stacking and redox activity. These derivatives exhibit selective hMAO-B inhibition and antioxidant properties, unlike this compound, which lacks inherent bioactivity without further functionalization .

- Phenylhydrazones with electron-donating/withdrawing groups : Substituents like methoxy, nitro, or halogens (e.g., 4-methoxybenzaldehyde-derived hydrazones) alter fluorescence and stability. For example, nitro groups increase oxidative stability but reduce solubility .

Physicochemical Properties

- Solubility: this compound is sparingly soluble in water but dissolves in ethanol, DMSO, and dichloromethane. In contrast, (2-Methoxyethyl)hydrazine hydrochloride exhibits higher aqueous solubility due to its polar methoxy group .

- NMR Signatures: this compound: Aromatic protons (δ 6.8–7.4 ppm), CH₂ protons (δ 3.8–4.2 ppm), and NH signals (δ 2.5–3.5 ppm, broad) . N1[α-Aracyl]hydrazines: Distinct NH-NH₂ doublets at δ 9.8–10.11 ppm .

Biologische Aktivität

(2-Phenoxyethyl)hydrazine, a compound with the molecular formula CHNO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant studies and data.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated that this compound shows potential as an anticancer agent. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects.

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, showing activity against several bacterial strains.

- Antioxidant Effects : Research suggests that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties help in reducing ROS levels, which are implicated in various diseases.

- Interaction with Enzymatic Pathways : this compound may inhibit specific enzymes involved in cancer metabolism and microbial growth.

Anticancer Activity

A study conducted by Kümmerle et al. synthesized various hydrazone derivatives, including this compound, and evaluated their anticancer activity against cell lines such as A549 and MCF-7. The results indicated an IC value of approximately 6.7 nM for some derivatives, showcasing potent anticancer properties .

Antimicrobial Properties

Research by Moldovan et al. explored the antimicrobial efficacy of hydrazones, including this compound. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antioxidant Effects

A study highlighted the antioxidant capacity of this compound through various assays measuring free radical scavenging activity. The findings indicated that the compound effectively reduced oxidative stress markers in vitro .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.